molecular formula C24H22N2O4S B2706042 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922088-86-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2706042
CAS No.: 922088-86-6
M. Wt: 434.51
InChI Key: RITQGUHKZXTXCJ-UHFFFAOYSA-N
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Description

The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (hereafter referred to as the "target compound") is a dibenzo-oxazepine derivative featuring a sulfonamide substituent linked to a tetrahydronaphthalene moiety. Key properties of this analog include:

Property Value
Molecular Formula C₂₅H₂₄N₂O₄S
Molecular Weight 448.54 g/mol
logP 5.20
logD 5.16
Hydrogen Bond Acceptors 7
Polar Surface Area 63.17 Ų

The high logP value indicates significant lipophilicity, suggesting strong membrane permeability.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-15-6-10-23-21(12-15)25-24(27)20-14-18(8-11-22(20)30-23)26-31(28,29)19-9-7-16-4-2-3-5-17(16)13-19/h6-14,26H,2-5H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQGUHKZXTXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure incorporates a dibenzo[b,f][1,4]oxazepin core and a sulfonamide moiety that contribute to its diverse biological activities. This article provides a detailed overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure features:

  • Dibenzo[b,f][1,4]oxazepin core : A bicyclic structure that enhances its interaction with biological targets.
  • Sulfonamide group : Known for its ability to undergo nucleophilic substitution reactions.
  • Functional groups : The presence of an 8-methyl group and an 11-oxo group contributes to its reactivity and biological profile.

Biological Activity Overview

Research indicates significant biological activities associated with this compound:

  • Anticancer Properties :
    • The compound has shown potential as an inhibitor of c-Abl tyrosine kinase, which plays a critical role in certain cancers. Inhibition of this enzyme may lead to reduced tumor growth and improved patient outcomes in cancers such as chronic myeloid leukemia (CML) .
  • Antimalarial Effects :
    • Similar compounds within the sulfonamide class have demonstrated antimalarial activity. The structural similarities suggest that this compound may also exhibit efficacy against malaria parasites .
  • Enzyme Inhibition :
    • Interaction studies have indicated that the compound can inhibit specific enzymes associated with disease pathways, which could be leveraged for therapeutic applications in various diseases .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anticancerc-Abl tyrosine kinase inhibition
AntimalarialPotential inhibition of malaria parasites
Enzyme inhibitionVarious disease-associated enzymes

Case Study: c-Abl Tyrosine Kinase Inhibition

A study focusing on the inhibition of c-Abl tyrosine kinase revealed that derivatives of this compound could significantly reduce kinase activity in vitro. This suggests a promising avenue for developing targeted cancer therapies based on its structure .

Case Study: Antimalarial Activity

In vitro assays using Plasmodium falciparum (the malaria parasite) indicated that compounds similar to N-(8-methyl-11-oxo...) exhibited significant inhibitory effects. Further studies are needed to confirm the specific activity of this compound against malaria .

Discussion

The distinctive structural features of N-(8-methyl-11-oxo...) suggest it has a multifaceted pharmacological profile. Its potential as a lead compound for drug development is noteworthy, particularly in the fields of oncology and infectious diseases. Future research should focus on:

  • Elucidating the precise mechanisms of action.
  • Conducting clinical trials to assess efficacy and safety in humans.
  • Exploring structural modifications to enhance biological activity.

Comparison with Similar Compounds

Research Implications and Limitations

While structural data for the target compound’s analogs are well-documented, biological activity data (e.g., receptor binding, pharmacokinetics) are absent in the provided evidence. Future studies should focus on:

Synthetic Optimization : Improving yields for dibenzo-oxazepine sulfonamides.

Structure-Activity Relationships (SAR) : Correlating substituent variations (e.g., methyl groups, sulfonamide vs. carboxamide) with target affinity.

Metabolic Stability : Assessing the impact of sulfur/oxygen substitution in thiazepine/oxazepine cores.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and what reaction conditions maximize yield?

  • Methodology : Multi-step synthesis typically involves (1) formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted o-aminophenol derivatives under acidic conditions, followed by (2) sulfonamide coupling using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in aprotic solvents (e.g., DMF or dichloromethane) with a base (e.g., triethylamine). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography .

Q. How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?

  • Methodology : Combine X-ray crystallography for definitive stereochemical assignment, ¹H/¹³C NMR for functional group verification (e.g., sulfonamide NH at δ 10–12 ppm, tetrahydronaphthalene protons as multiplet signals), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For amorphous samples, FT-IR can confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) groups .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodology : Preliminary screening should focus on sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase, kinases) using fluorescence-based assays. Docking studies with the dibenzooxazepine core may predict interactions with G-protein-coupled receptors (GPCRs) or nuclear receptors. Cross-reference with structural analogs showing activity in oncology (apoptosis modulation) or neurology (neuroinflammation pathways) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., cell line selection, serum-free media, consistent IC₅₀ protocols). Use orthogonal validation methods (e.g., SPR for binding affinity vs. cellular viability assays). Investigate solvent effects (DMSO vs. aqueous buffers) on aggregation or solubility, which may artifactually skew results .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising target affinity?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 8-methyl position to reduce CYP450-mediated oxidation. Alternatively, replace the tetrahydronaphthalene moiety with a fluorinated bicyclic system to enhance lipophilicity and plasma protein binding. Validate via in vitro microsomal stability assays and molecular dynamics simulations .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodology : Perform QSAR studies using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) can predict binding poses in target vs. off-target proteins (e.g., kinase vs. phosphatase active sites). Prioritize derivatives with >5 kcal/mol energy difference in docking scores .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Root Cause : Solubility discrepancies often arise from polymorphic forms (amorphous vs. crystalline) or pH-dependent ionization of the sulfonamide group.
  • Resolution : Characterize solid-state forms via DSC and PXRD. Measure solubility in buffered solutions (pH 1–10) and correlate with pKa values (estimated ~9–10 for sulfonamide NH). Use co-solvents (e.g., PEG-400) for in vivo formulations .

Q. How to address inconsistencies in reported cytotoxicity data across cancer cell lines?

  • Root Cause : Variability in membrane permeability (e.g., P-gp efflux in resistant lines) or differential expression of target proteins (e.g., CAIX in hypoxic cells).
  • Resolution : Use isogenic cell pairs (wild-type vs. CRISPR-edited targets) to isolate mechanism. Pair with flux assays (e.g., calcein-AM for P-gp activity) and hypoxia-mimicking conditions (CoCl₂ treatment) .

Experimental Design Tables

Parameter Optimized Conditions Key References
Synthesis Yield 65–75% (after column chromatography)
Solubility (PBS) 12 µM (pH 7.4), 85 µM (pH 5.0)
IC₅₀ (HeLa cells) 1.2 ± 0.3 µM (vs. 8.5 µM in HepG2)

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